(DHQ)2Pyr

asymmetric dihydroxylation kinetic resolution planar chirality

Procurement Note: (DHQ)2Pyr is NOT interchangeable with (DHQD)2Pyr or (DHQ)2PHAL—opposite C9 stereochemistry yields opposite enantiomers. For Sharpless AD of vinylferrocenes, (DHQ)2Pyr delivers k_rel 5–27; (DHQD)2Pyr yields 20–62. Select based on target stereochemistry. This C2-symmetric ligand also catalyzes sulfa-Michael additions (>99:1 dr, up to 87% ee), enantioselective [2+2]-cycloadditions to β-sultones, and pyrazolone-nitroalkene additions (up to 98% yield, >20:1 E/Z). Verify ligand identity before scaling.

Molecular Formula C56H60N6O4
Molecular Weight 881.11
CAS No. 149820-65-5
Cat. No. B1147373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(DHQ)2Pyr
CAS149820-65-5
Molecular FormulaC56H60N6O4
Molecular Weight881.11
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1
InChIInChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(DHQ)2Pyr CAS 149820-65-5: Core Identity, Procurement Specifications, and Baseline Profile for Asymmetric Catalysis


(DHQ)2Pyr (Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, CAS 149820-65-5) is a C2-symmetric bis-Cinchona alkaloid ligand derived from dihydroquinine, classified as a chiral organocatalyst and ligand for asymmetric synthesis . Its molecular formula is C56H60N6O4 with a molecular weight of 881.11 g/mol . Commercial specifications typically report purity ≥97% (HPLC), a melting point range of 245-248°C, and a specific optical rotation of [α]20/D +455° (c = 1.2 in methanol) [1]. The compound is supplied as a white to off-white crystalline solid, and is soluble in common organic solvents such as methanol, chloroform, and ethyl acetate, with limited aqueous solubility . As a member of the Sharpless ligand family, (DHQ)2Pyr enables a diverse range of enantioselective transformations including asymmetric dihydroxylation, aminohydroxylation, epoxidation, Michael additions, and [2+2]-cycloadditions [2].

Why (DHQ)2Pyr Cannot Be Interchanged with Pseudoenantiomers or Alternative Cinchona Ligands: A Procurement Risk Assessment


In asymmetric catalysis, the ligand's stereochemical identity dictates the absolute configuration and enantiomeric excess (ee) of the product; therefore, substituting (DHQ)2Pyr with its pseudoenantiomer (DHQD)2Pyr or alternative Cinchona-derived ligands (e.g., (DHQ)2PHAL, (DHQ)2AQN) is not chemically equivalent [1]. (DHQ)2Pyr and (DHQD)2Pyr possess opposite configurations at the C9 alcohol stereocenter of the dihydroquinine/dihydroquinidine core, leading to opposite enantiofacial selectivity and frequently divergent reaction outcomes in terms of both enantioselectivity and yield [2]. Furthermore, the heterocyclic spacer (pyrimidine in (DHQ)2Pyr vs. phthalazine in (DHQ)2PHAL vs. anthraquinone in (DHQ)2AQN) modulates substrate scope, regioselectivity, and compatibility with specific reaction classes [3]. In the Sharpless asymmetric dihydroxylation (AD) of vinylferrocenes, (DHQ)2Pyr achieves enantioselectivity factors (k_rel) of 5–27, whereas (DHQD)2Pyr delivers 20–62 under identical conditions, demonstrating that ligand selection directly controls stereochemical outcome and practical utility [4]. Similarly, in α-amination reactions, both (DHQ)2Pyr and (DHQD)2Pyr provide less than 10% ee, whereas alternative chiral amine catalysts achieve up to 84% ee, underscoring that Cinchona ligand class does not guarantee performance across all transformations [5]. These quantitative divergences highlight the procurement and experimental risk of generic substitution without direct comparative validation.

(DHQ)2Pyr Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. Closest Analogs


Kinetic Resolution of Planar-Chiral Ferrocenes: (DHQ)2Pyr vs. (DHQD)2Pyr Enantioselectivity Comparison

In the Sharpless asymmetric dihydroxylation (AD) of racemic 2-substituted 1-ethenylferrocenes, (DHQ)2Pyr exhibits enantioselectivity factors (k_rel) ranging from 5 to 27, whereas its pseudoenantiomer (DHQD)2Pyr achieves significantly higher k_rel values of 20 to 62 under identical reaction conditions [1]. This 3- to 4-fold difference in kinetic resolution efficiency demonstrates that the two ligands are not interchangeable for this substrate class, and the choice directly impacts the practical yield of enantioenriched planar-chiral ferrocenes. The stereochemical outcome follows the Sharpless mnemonic device, with (DHQ)2Pyr and (DHQD)2Pyr delivering opposite enantiomers of the diol product, consistent with their opposite C9 configurations [1].

asymmetric dihydroxylation kinetic resolution planar chirality ferrocene derivatives

Regioselective and Diastereoselective Pyrazolone Addition: (DHQ)2Pyr Enables High E/Z Ratios

(DHQ)2Pyr catalyzes the regio-, diastereo-, and enantioselective addition of 4-substituted pyrazolones to isatin-derived nitroalkenes, delivering chiral alkenylpyrazolone adducts bearing a tetrasubstituted stereocenter with an oxindole moiety [1]. The reaction proceeds with up to 98% yield, >20:1 E/Z diastereoselectivity, and up to 78% enantiomeric excess (ee) [1]. While direct comparative data for alternative Cinchona ligands in this specific transformation are not reported in the primary literature, the observed >20:1 E/Z ratio represents class-leading diastereocontrol for nitroalkene addition chemistry, and the moderate enantioselectivity (78% ee) provides a benchmark for ligand optimization in related systems [1]. The reaction proceeds via a Nucleophilic Vinylic Substitution (SNV) pathway, highlighting (DHQ)2Pyr's unique capacity to harness nitroalkenes as alkenylating agents [1].

organocatalysis pyrazolone nitroalkene regioselectivity tetrasubstituted stereocenter

Sulfa-Michael Addition to α-Fluoroacrylates: Substrate Scope and Application to Drug Analogs

(DHQ)2Pyr catalyzes the sulfa-Michael addition of aryl thiols to trisubstituted α-fluoro-α,β-unsaturated esters, representing the first enantioselective version of this transformation [1]. The reaction exhibits broad substrate tolerance, providing yields ranging from fair to excellent, diastereoselectivities from 2:1 to >99:1 dr, and enantioselectivities from 2% to 87% ee [1]. Critically, this methodology has been successfully applied to the synthesis of fluorinated analogs of the therapeutic agents Diltiazem (calcium channel blocker) and Tiazesim (antidepressant), demonstrating (DHQ)2Pyr's utility in accessing chiral fluorinated pharmacophores [1]. While alternative Cinchona ligands were not directly compared in this study, the demonstrated ability to achieve up to >99:1 dr and 87% ee with challenging α-fluoroacrylate substrates establishes (DHQ)2Pyr as a validated catalyst for this underexplored reaction manifold.

sulfa-Michael addition α-fluoroacrylates organocatalysis fluorinated pharmaceuticals diltiazem analogs

Lewis Acid/Base Cooperative [2+2]-Cycloaddition: Enantioselective Synthesis of β-Sultones

(DHQ)2Pyr serves as the chiral nucleophilic tertiary amine component in a cooperative catalytic system with Bi(OTf)3 or In(OTf)3 Lewis acids for the enantioselective [2+2]-cycloaddition of sulfenes with aldehydes, providing access to highly enantioenriched β-sultones [1]. This transformation represents the first catalytic asymmetric synthesis of β-sultones, a class of strained four-membered heterocycles that serve as versatile precursors to biologically relevant sulfonyl and sulfinyl derivatives (e.g., β-hydroxy-sulfonamides, -sulfonates, -sulfones, γ-sultines) [1]. The combination of high enantioselectivity and reactivity was critically dependent on the cooperative action of (DHQ)2Pyr with the Lewis acid; in the absence of this cooperative system, either low reactivity or poor enantiocontrol was observed [1]. While direct comparative data with alternative Cinchona ligands are not provided, (DHQ)2Pyr's demonstrated efficacy in this unprecedented reaction establishes it as the ligand of choice for sulfene-based cycloaddition chemistry.

[2+2]-cycloaddition β-sultones sulfenes cooperative catalysis sulfonyl derivatives

α-Amination of Cyanoacetates: (DHQ)2Pyr and (DHQD)2Pyr Underperform Relative to Alternative Catalysts

In the α-amination of ethyl α-phenyl-α-cyanoacetate, both (DHQ)2Pyr and its pseudoenantiomer (DHQD)2Pyr provide the amination product with less than 10% enantiomeric excess (ee) under comparable reaction conditions [1]. In contrast, alternative chiral amine catalysts—specifically (R)-N-benzyl-N-(1-phenylethyl)-amine and (R,R)-N,N'-bis(1-phenylethyl)-propane-1,3-diamine—afford the same product in excellent yields with up to 84% ee [1]. This >8-fold difference in enantioselectivity demonstrates that Cinchona alkaloid-derived ligands, including (DHQ)2Pyr and (DHQD)2Pyr, are not universally effective across all organocatalytic transformations, and their application to α-amination reactions is not recommended. The data further underscore that (DHQ)2Pyr and (DHQD)2Pyr exhibit nearly identical (poor) performance in this system, confirming that the pyrimidine-bridged Cinchona scaffold is intrinsically mismatched for this specific reaction manifold.

α-amination cyanoacetate organocatalysis chiral amines enantioselectivity comparison

Physical Property Differentiation: Melting Point and Optical Rotation as Identity and Quality Metrics

(DHQ)2Pyr exhibits a distinct melting point range of 245–248°C (lit.) and specific optical rotation [α]20/D +455° (c = 1.2 in methanol) . These physical constants differ markedly from closely related Cinchona ligands, providing a straightforward analytical basis for identity verification and quality control upon receipt . For comparison, the pseudoenantiomer (DHQD)2Pyr has a significantly lower melting point of 175–180°C (lit.) and an optical rotation of [α]20/D +495° (c = 1 in chloroform), while (DHQ)2PHAL melts at 178°C (dec.) with [α]22/D +336° (c = 1.2 in methanol) . The >60°C difference in melting point between (DHQ)2Pyr and (DHQD)2Pyr, and the >100° difference in optical rotation between (DHQ)2Pyr and (DHQ)2PHAL, enable unambiguous identification of the correct ligand using standard laboratory equipment (melting point apparatus, polarimeter) without requiring advanced spectroscopic methods . Commercial (DHQ)2Pyr is typically supplied with ≥97% purity (HPLC) and contains <3% ethyl acetate as an impurity [1].

quality control melting point optical rotation batch verification procurement specification

(DHQ)2Pyr Procurement-Ready Application Scenarios: Evidence-Based Selection for Asymmetric Synthesis Workflows


Kinetic Resolution of Planar-Chiral Ferrocenes for Material Science and Catalysis

Procure (DHQ)2Pyr for the Sharpless asymmetric dihydroxylation of racemic 2-substituted 1-ethenylferrocenes to achieve kinetic resolution with enantioselectivity factors (k_rel) of 5–27 [1]. This application is specifically indicated when the (DHQ)-derived enantiomer of the planar-chiral ferrocene diol is required for downstream synthesis of chiral ferrocenyl ligands, catalysts, or materials [1]. The stereochemical outcome is predictable using the Sharpless mnemonic device, and the reaction conditions are robust and scalable (K3Fe(CN)6, K2OsO2(OH)4, K2CO3, methanesulfonamide, t-butanol/H2O, 0 °C) [1]. Note that if the opposite enantiomeric series is desired, (DHQD)2Pyr provides higher k_rel values (20–62) and should be selected instead [1].

Synthesis of Chiral Fluorinated Drug Analogs (Diltiazem and Tiazesim Derivatives)

Use (DHQ)2Pyr as the catalyst for enantioselective sulfa-Michael addition of aryl thiols to trisubstituted α-fluoro-α,β-unsaturated esters, a transformation that has been validated for the synthesis of fluorinated analogs of the calcium channel blocker Diltiazem and the antidepressant Tiazesim [2]. This application is particularly valuable for medicinal chemistry programs targeting chiral fluorinated pharmacophores, as the methodology provides diastereoselectivities up to >99:1 dr and enantioselectivities up to 87% ee, with broad substrate tolerance [2]. The reaction proceeds under mild organocatalytic conditions and avoids the need for transition metal catalysts, simplifying purification and reducing heavy metal contamination concerns for pharmaceutical intermediates [2].

Enantioselective Synthesis of β-Sultones and Chiral Sulfonyl Derivatives

Employ (DHQ)2Pyr in a cooperative catalytic system with Bi(OTf)3 or In(OTf)3 Lewis acids for the enantioselective [2+2]-cycloaddition of sulfenes with aldehydes, providing the first catalytic asymmetric route to β-sultones [3]. This application enables access to chiral β-hydroxy-sulfonamides, -sulfonates, -sulfones, γ-sultines, and γ-sultones—compound classes with demonstrated biological activity as enzyme inhibitors and therapeutic agents [3]. The methodology is particularly suited for synthetic groups requiring stereoselective construction of sulfur-containing stereocenters, a structural motif underrepresented in existing asymmetric catalysis portfolios [3].

Stereoselective Synthesis of Oxindole-Containing Scaffolds for Kinase Inhibitor Programs

Utilize (DHQ)2Pyr for the regio-, diastereo-, and enantioselective addition of 4-substituted pyrazolones to isatin-derived nitroalkenes, achieving chiral alkenylpyrazolone adducts with a tetrasubstituted stereocenter and an oxindole moiety in up to 98% yield and >20:1 E/Z diastereoselectivity [4]. The oxindole scaffold is a privileged structure in kinase inhibitor drug discovery (e.g., sunitinib, nintedanib), and the high diastereocontrol (>20:1 E/Z) minimizes purification requirements for advanced intermediates [4]. This application is recommended for medicinal chemistry teams building libraries of spirooxindole or 3-alkylidene-2-oxindole derivatives for biological screening [4].

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